BenchChemオンラインストアへようこそ!

N-[(1-Methyl-1H-pyrazol-4-YL)methyl]-cyclohexanamine

Medicinal Chemistry Drug Design Physicochemical Property Optimization

N-[(1-Methyl-1H-pyrazol-4-YL)methyl]-cyclohexanamine (CAS 1049983-65-4) is a synthetic heterocyclic amine belonging to the aminomethyl-pyrazole class, with the molecular formula C₁₁H₁₉N₃ and a molecular weight of 193.29 g/mol. Its structure features a 1-methylpyrazole ring linked via a methylene spacer to a cyclohexanamine moiety, yielding a secondary amine with one hydrogen bond donor (HBD), two hydrogen bond acceptors (HBA), three rotatable bonds, and a computed topological polar surface area (TPSA) of 29.9 Ų.

Molecular Formula C11H19N3
Molecular Weight 193.29 g/mol
CAS No. 1049983-65-4
Cat. No. B3078217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1-Methyl-1H-pyrazol-4-YL)methyl]-cyclohexanamine
CAS1049983-65-4
Molecular FormulaC11H19N3
Molecular Weight193.29 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)CNC2CCCCC2
InChIInChI=1S/C11H19N3/c1-14-9-10(8-13-14)7-12-11-5-3-2-4-6-11/h8-9,11-12H,2-7H2,1H3
InChIKeyYKDPKWZHTBLCTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[(1-Methyl-1H-pyrazol-4-YL)methyl]-cyclohexanamine (CAS 1049983-65-4): Structural Identity, Physicochemical Profile, and Research-Grade Sourcing


N-[(1-Methyl-1H-pyrazol-4-YL)methyl]-cyclohexanamine (CAS 1049983-65-4) is a synthetic heterocyclic amine belonging to the aminomethyl-pyrazole class, with the molecular formula C₁₁H₁₉N₃ and a molecular weight of 193.29 g/mol [1]. Its structure features a 1-methylpyrazole ring linked via a methylene spacer to a cyclohexanamine moiety, yielding a secondary amine with one hydrogen bond donor (HBD), two hydrogen bond acceptors (HBA), three rotatable bonds, and a computed topological polar surface area (TPSA) of 29.9 Ų [1]. The compound is supplied as a research chemical (typically ≥95–98% purity) by multiple vendors for use as a synthetic building block and as a ligand in biochemical assays, and is also available as its dihydrochloride salt (CAS 1049752-52-4) for improved aqueous handling [2].

Why N-[(1-Methyl-1H-pyrazol-4-YL)methyl]-cyclohexanamine Cannot Be Casually Replaced by In-Class Pyrazole Amine Analogs


Within the aminomethyl-pyrazole chemical space, seemingly minor structural variations—such as the position of the methylene linker, the regioisomeric attachment on the pyrazole ring, or the size of the cycloalkyl group—produce quantifiable shifts in lipophilicity (XLogP3), molecular flexibility (rotatable bond count), and steric bulk that directly affect target binding, metabolic stability, and synthetic compatibility [1]. For example, regioisomers where the aminomethyl group is attached at the pyrazole C-5 rather than C-4 position alter the spatial orientation of the amine pharmacophore, while analogs lacking the methylene spacer (direct N-cyclohexyl attachment) reduce conformational freedom and modulate basicity [2]. These differences are not cosmetic; they govern performance in structure-activity relationship (SAR) campaigns, CYP enzyme interaction profiles, and the efficiency of downstream synthetic elaboration, making unverified substitution a source of irreproducible results [3].

Quantitative Comparative Evidence for N-[(1-Methyl-1H-pyrazol-4-YL)methyl]-cyclohexanamine Versus Closest Structural Analogs


Lipophilicity Tuning: XLogP3 = 1.4 Confers a Balanced logP Window Distinct from Both More and Less Lipophilic Analogs

The target compound exhibits a computed XLogP3 of 1.4, which provides a balanced lipophilicity profile suitable for oral drug-like space (typically XLogP 1–3) [1]. Its direct regioisomer, N-(cyclohexylmethyl)-1-methyl-1H-pyrazol-4-amine (CAS 1153976-46-5), where the methylene spacer is on the cyclohexyl side, has a significantly higher XLogP3 of 2.6 (Δ = +1.2 log units), predicting a roughly 16-fold increase in octanol–water partition [2]. Conversely, the cyclopropyl analog N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine (CAS 1100954-16-2) is substantially more polar with an XLogP3 of 0.2 (Δ = −1.2) [3]. This 2.4-logP window across only three closely related analogs demonstrates that the target compound occupies a distinct intermediate lipophilicity position, which is potentially critical for optimizing membrane permeability versus aqueous solubility.

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Conformational Flexibility: Three Rotatable Bonds Provide a Unique Balance Between Rigidity and Adaptability

The target compound possesses three rotatable bonds, arising from the methylene spacer between the pyrazole and the cyclohexylamine nitrogen plus the cyclohexyl ring itself [1]. The direct N-cyclohexyl analog, N-cyclohexyl-1-methyl-1H-pyrazol-4-amine (CAS 1153291-42-9), which lacks the methylene spacer, has only two rotatable bonds, restricting the conformational search space and limiting the ability of the amine to adopt optimal binding poses [2]. The N-(cyclohexylmethyl) regioisomer (CAS 1153976-46-5) also has three rotatable bonds but positions the flexible methylene on the cyclohexyl side rather than the pyrazole side, altering the vector of conformational sampling [3]. Molecular weight also varies: 193.29 for the target vs. 179.26 for the direct N-cyclohexyl analog (ΔMW = 14.03, one methylene unit) [4].

Molecular Modeling Conformational Analysis Ligand Design

CYP Enzyme Interaction Liability: Evidence from Pyrazole-Containing BACE1 Inhibitor Series Shows Substituent-Dependent Metabolic Switching

In a medicinal chemistry study of pyrazole-containing BACE1 inhibitors, Brodney et al. demonstrated that subtle modifications to the pyrazole substituent pattern profoundly affected CYP2D6 and CYP3A4 time-dependent inhibition (TDI) liability [1]. A related N-methylpyrazole analog (designated compound 5 in the study) was identified as a CYP2D6 substrate; its N-demethylated metabolite (compound 6) acted as a potent CYP2D6 inhibitor, revealing that the specific connectivity and substitution of the pyrazole-cyclohexylamine scaffold directly determines metabolic fate and drug-drug interaction risk [2]. While the target compound itself has not been directly profiled in this published series, the class-level SAR indicates that the 1-methyl-1H-pyrazol-4-ylmethyl-cyclohexanamine connectivity is distinct from the pyrazole substitution patterns that drove TDI in this study, providing a structural hypothesis for differentiated metabolic behavior [3].

Drug Metabolism CYP Inhibition Drug-Drug Interaction Risk

Purity and Salt Form Availability: Target Compound ≥98% Free Base Plus Dihydrochloride Salt Option Enables Flexible Assay Formats

The target compound is commercially available as a free base at ≥98% purity (CAS 1049983-65-4, MW 193.29), with an alternative dihydrochloride salt form (CAS 1049752-52-4, MW 266.22) that provides enhanced aqueous solubility for biochemical assay workflows [1]. The dihydrochloride salt incorporates two HCl molecules, increasing the molecular weight by approximately 72.93 g/mol while maintaining the same active pharmacophore [1]. By comparison, the direct N-cyclohexyl analog (CAS 1153291-42-9) is typically offered at 95% purity as the free base only, without a reported salt form for aqueous solubility enhancement . The regioisomer N-(cyclohexylmethyl)-1-methyl-1H-pyrazol-4-amine (CAS 1153976-46-5) is also available at 95% minimum purity .

Chemical Procurement Assay Development Salt Selection

Synthetic Utility: Methylene Spacer on Pyrazole Side Enables Reductive Amination and Further Derivatization Not Accessible to Direct N-Cyclohexyl Analogs

The target compound is synthesized via reductive amination of 1-methyl-1H-pyrazole-4-carbaldehyde with cyclohexylamine, a well-established and high-yielding route . The methylene spacer adjacent to the pyrazole ring serves as a versatile synthetic handle: the secondary amine can undergo further N-alkylation, acylation, or sulfonylation to generate diverse compound libraries. In contrast, the direct N-cyclohexyl analog (CAS 1153291-42-9) has the amine directly conjugated to the pyrazole ring, which electronically deactivates the nitrogen toward further functionalization and reduces its nucleophilicity [1]. The 1-methyl-1H-pyrazole-4-carbaldehyde precursor (CAS 25016-11-9) is a well-characterized pharmaceutical intermediate also used in the synthesis of the CHK1 inhibitor MK-8776, confirming the established supply chain and synthetic reliability of this building block class .

Synthetic Chemistry Building Block Utility Library Synthesis

Regioisomeric Differentiation: Pyrazol-4-yl vs. Pyrazol-5-yl Attachment Alters Pharmacophoric Geometry and Reported Target Binding Profiles

The target compound bears the aminomethyl substituent at the pyrazole C-4 position, whereas the regioisomer 1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclohexan-1-amine (CAS 1248995-45-0) places it at the C-5 position, adjacent to the N-methyl group [1]. This positional shift alters the spatial relationship between the cyclohexylamine pharmacophore and the pyrazole N-methyl substituent, affecting steric accessibility and hydrogen-bonding geometry. Although direct comparative bioactivity data for both regioisomers at a common target are not publicly available, class-level SAR from kinase and GPCR programs demonstrates that pyrazole C-4 vs. C-5 substitution can produce >10-fold differences in target potency and selectivity [2]. The C-5 regioisomer also has a higher molecular weight (207.32 vs. 193.29, Δ = +14.03) due to an additional methyl group on the cyclohexane ring, further differentiating its physicochemical profile [3].

Regioisomerism Target Selectivity Structure-Activity Relationship

High-Confidence Application Scenarios for N-[(1-Methyl-1H-pyrazol-4-YL)methyl]-cyclohexanamine Based on Quantitative Differentiation Evidence


Fragment-Based and Structure-Guided Lead Discovery Requiring an Intermediate-Lipophilicity Aminomethylpyrazole Scaffold

With an XLogP3 of 1.4, the target compound occupies the optimal mid-range lipophilicity window favored in fragment-based drug discovery (FBDD), where fragments with XLogP 1–2 exhibit the best balance of aqueous solubility and target permeability [1]. Its three rotatable bonds provide sufficient conformational sampling for induced-fit binding without incurring excessive entropic penalties. In contrast, the more lipophilic N-(cyclohexylmethyl) regioisomer (XLogP3 = 2.6) may suffer from solubility-limited assay performance, while the cyclopropyl analog (XLogP3 = 0.2) may have inadequate membrane penetration for intracellular targets.

Parallel Library Synthesis Using the Secondary Amine as a Diversification Handle in Medicinal Chemistry Campaigns

The target compound's aliphatic secondary amine (pKa ~10–11 predicted) is significantly more nucleophilic than the aromatic amine of the direct N-cyclohexyl analog (CAS 1153291-42-9), enabling efficient N-alkylation, reductive amination, and acylation under mild conditions [2]. This reactivity advantage supports automated parallel synthesis workflows for generating diverse compound libraries. The 98% purity of commercially available material reduces purification burden, and the availability of the dihydrochloride salt (CAS 1049752-52-4) facilitates direct use in aqueous reaction media without additional salt metathesis steps.

CYP Enzyme Profiling Studies Comparing Pyrazole-4-ylmethyl vs. Alternative Connectivity for Metabolic Stability Optimization

Published SAR from the BACE1 inhibitor field demonstrates that the pyrazole substitution pattern critically governs CYP2D6 and CYP3A4 time-dependent inhibition liability [3]. The target compound provides a scaffold that is structurally differentiated from the pyrazole derivatives that exhibited metabolic switching in the Brodney et al. (2015) study, making it a valuable comparator for medicinal chemistry teams seeking to decouple target potency from CYP-mediated drug-drug interaction risk. Systematic head-to-head microsomal stability and CYP inhibition profiling against the direct N-cyclohexyl analog and the N-(cyclohexylmethyl) regioisomer can establish quantitative structure-metabolism relationships.

Biochemical Assay Development Leveraging the Free Base and Dihydrochloride Salt Forms for Buffer Compatibility

For biochemical target engagement assays (e.g., fluorescence polarization, SPR, or thermal shift), the target compound's free base form is suitable for organic co-solvent protocols, while the dihydrochloride salt (CAS 1049752-52-4) provides direct aqueous solubility for buffer-based formats without DMSO carryover concerns [4]. The two-form strategy enables seamless transition from primary screening (salt, aqueous) to orthogonal biophysical confirmation (free base, low DMSO), a workflow not readily accessible for the comparator analogs that lack validated salt forms.

Quote Request

Request a Quote for N-[(1-Methyl-1H-pyrazol-4-YL)methyl]-cyclohexanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.